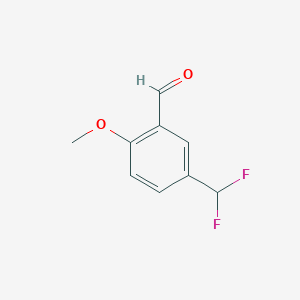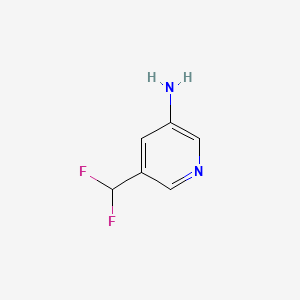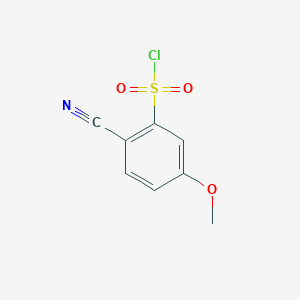
1-フルオロ-2-(プロプ-2-イン-1-イル)ベンゼン
説明
1-Fluoro-2-(prop-2-yn-1-yl)benzene is a useful research compound. Its molecular formula is C9H7F and its molecular weight is 134.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Fluoro-2-(prop-2-yn-1-yl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Fluoro-2-(prop-2-yn-1-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-(prop-2-yn-1-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化合物の合成
1-フルオロ-2-(プロプ-2-イン-1-イル)ベンゼンは、反応性アルキン基により、さまざまな医薬品化合物の合成に使用されます。この化合物は、環状付加反応を受けてアジドを形成することができ、これは広範囲の薬理学的に活性な分子の前駆体となります。 たとえば、抗炎症および鎮痛作用を示すインドール誘導体を生成するために使用できます .
放射性標識
この化合物のフッ素原子は、放射性フッ素-18と置換することができ、ペプチド、タンパク質、およびその他の生体分子の放射性標識のための汎用性の高いビルディングブロックとなります。 この用途は、医療診断における陽電子放出断層撮影(PET)イメージングに不可欠です .
作用機序
Target of Action
It is known that this compound can act as a photosensitizer , suggesting that it may interact with light-sensitive molecules in biological systems.
Mode of Action
1-Fluoro-2-(prop-2-yn-1-yl)benzene can act as a photosensitizer . Photosensitizers are molecules that absorb light and transfer that energy to other molecules in their environment. In the case of 1-Fluoro-2-(prop-2-yn-1-yl)benzene, it is suggested that both the starting material and the product can act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway . These reactive oxygen species play an important role in the reaction .
Biochemical Pathways
The generation of reactive oxygen species like singlet oxygen and superoxide anion suggests that this compound could potentially influence oxidative stress pathways and related cellular processes .
Result of Action
The generation of reactive oxygen species suggests potential oxidative damage or other oxidative stress-related effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Fluoro-2-(prop-2-yn-1-yl)benzene. For instance, light exposure could influence its photosensitizing properties . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and reactivity.
生化学分析
Biochemical Properties
1-Fluoro-2-(prop-2-yn-1-yl)benzene plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially leading to alterations in cellular function .
Cellular Effects
1-Fluoro-2-(prop-2-yn-1-yl)benzene has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been associated with changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of action of 1-Fluoro-2-(prop-2-yn-1-yl)benzene involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, it has been reported to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic profiles. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Fluoro-2-(prop-2-yn-1-yl)benzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can undergo metabolic degradation, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound. Long-term exposure to 1-Fluoro-2-(prop-2-yn-1-yl)benzene has been associated with cumulative effects on cellular processes, including increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of 1-Fluoro-2-(prop-2-yn-1-yl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and may even have protective effects against certain stressors. At high doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is important to carefully determine the appropriate dosage to minimize toxicity while achieving the desired biological effects .
Metabolic Pathways
1-Fluoro-2-(prop-2-yn-1-yl)benzene is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity .
Transport and Distribution
The transport and distribution of 1-Fluoro-2-(prop-2-yn-1-yl)benzene within cells and tissues are mediated by various transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can interact with intracellular proteins and be distributed to different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for specific binding sites .
Subcellular Localization
The subcellular localization of 1-Fluoro-2-(prop-2-yn-1-yl)benzene can affect its activity and function. It has been observed to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other metabolic enzymes. Additionally, it can be targeted to other organelles, such as mitochondria and lysosomes, depending on the presence of specific targeting signals or post-translational modifications. The subcellular localization can influence the compound’s ability to modulate cellular processes and exert its biological effects .
特性
IUPAC Name |
1-fluoro-2-prop-2-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAKVQSVEHWEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312713-07-7 | |
| Record name | 1-fluoro-2-(prop-2-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)

![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)









![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)
